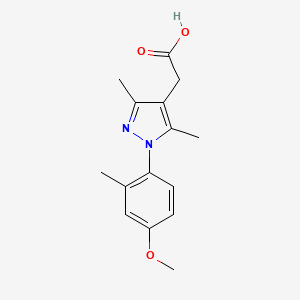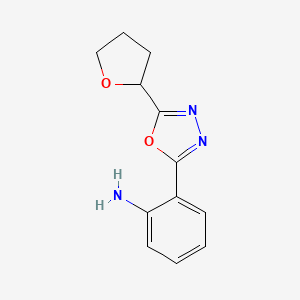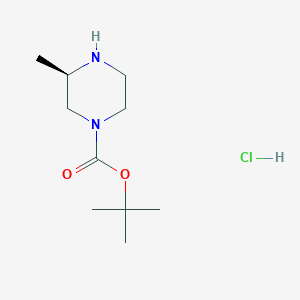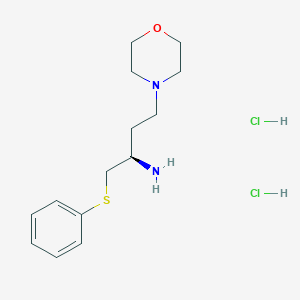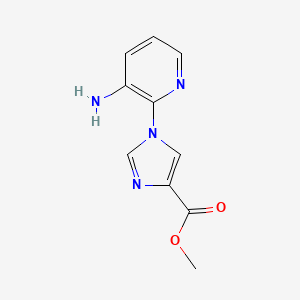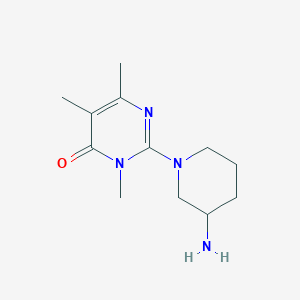
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an aminopiperidine group and three methyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one typically involves the reaction of 3-aminopiperidine with a suitable pyrimidine precursor under controlled conditions. One common method includes the condensation of 3-aminopiperidine with 3,5,6-trimethylpyrimidin-4-one in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type II diabetes.
Alogliptin: Another dipeptidyl peptidase-4 inhibitor with a similar structure.
Uniqueness
2-(3-Aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20N4O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-(3-aminopiperidin-1-yl)-3,5,6-trimethylpyrimidin-4-one |
InChI |
InChI=1S/C12H20N4O/c1-8-9(2)14-12(15(3)11(8)17)16-6-4-5-10(13)7-16/h10H,4-7,13H2,1-3H3 |
Clave InChI |
DYODDMWGSGWBRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N(C1=O)C)N2CCCC(C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

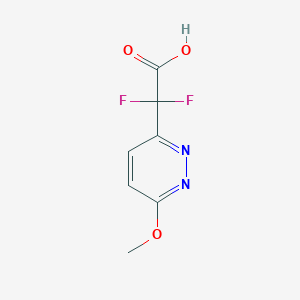
![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
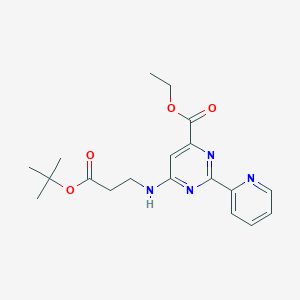
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)

